2-(2-nitroprop-1-en-1-yl)-1,3-thiazole
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Overview
Description
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This compound is characterized by the presence of a nitro group and a prop-1-en-1-yl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then undergo further reactions to introduce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification using solvents like hexane, methanol, ethanol, or isopropanol .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride, Raney nickel.
Solvents: Isopropyl alcohol, tetrahydrofuran, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-nitroprop-1-en-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also participate in binding interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-nitropropene: A similar compound with a phenyl group instead of a thiazole ring.
2-Nitroprop-1-en-1-ylbenzene: Another related compound with a benzene ring instead of a thiazole ring.
Uniqueness
2-(2-Nitroprop-1-en-1-yl)-1,3-thiazole is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
1567631-38-2 |
---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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